molecular formula C7H13NOS B097829 4,4,6-Trimethyl-1,3-oxazinane-2-thione CAS No. 17374-19-5

4,4,6-Trimethyl-1,3-oxazinane-2-thione

Cat. No. B097829
CAS RN: 17374-19-5
M. Wt: 159.25 g/mol
InChI Key: JYHGFCBHXIDYOU-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,3-oxazinane-2-thione is a chemical compound with the molecular formula C7H13NOS . It contains a total of 23 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .


Molecular Structure Analysis

The molecular structure of 4,4,6-Trimethyl-1,3-oxazinane-2-thione consists of a six-membered ring with three carbon atoms, two oxygen atoms, and one sulfur atom . The molecule also contains three methyl groups attached to the ring .

properties

IUPAC Name

4,4,6-trimethyl-1,3-oxazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-5-4-7(2,3)8-6(10)9-5/h5H,4H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHGFCBHXIDYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=S)O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389237
Record name MLS000738269
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,4,6-Trimethyl-1,3-oxazinane-2-thione

CAS RN

17374-19-5
Record name Tetrahydro-4,4,6-trimethyl-2H-1,3-oxazine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17374-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 137059
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017374195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000738269
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC40809
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000738269
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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